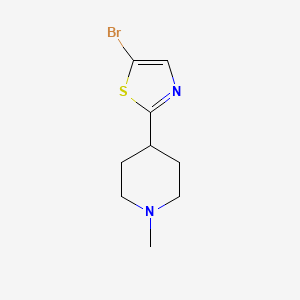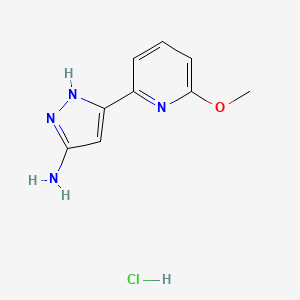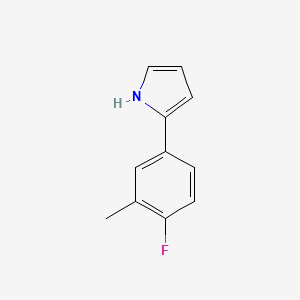
5-Bromo-4-(3-furyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022771 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022771 involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of a triazolo ring compound methanesulfonate crystal form. This process involves the use of methanesulfonate as a key reagent, and the reaction conditions are optimized to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the preparation method of MFCD33022771 is designed to be simple and easy to implement. The process is suitable for large-scale production, ensuring that the compound maintains good solubility and stability, which are crucial for its storage and use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
MFCD33022771 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving MFCD33022771 typically result in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
MFCD33022771 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, MFCD33022771 is utilized to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: MFCD33022771 is employed in industrial processes, including the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of MFCD33022771 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Propiedades
Fórmula molecular |
C8H5BrN2O2 |
|---|---|
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
5-bromo-4-(furan-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-7(5-1-2-13-4-5)10-6(3-12)11-8/h1-4H,(H,10,11) |
Clave InChI |
FPASMEGSTJPDRM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)


![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)




![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)
